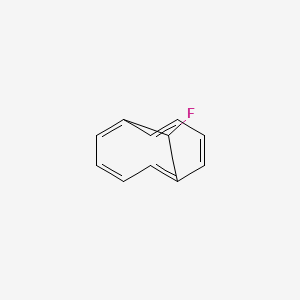

11-Fluoro-1,6-methano(10)annulene

Description

Evolution of Annulene Chemistry and Hückel's Rule

The concept of aromaticity was first proposed by Friedrich August Kekulé in the 19th century to explain the unusual stability of benzene (B151609). purechemistry.org However, a theoretical framework for understanding this phenomenon emerged in 1931 with Erich Hückel's formulation of what is now known as Hückel's rule. wikipedia.org This rule states that a planar, cyclic, and fully conjugated molecule will exhibit aromatic properties if it possesses (4n+2) π-electrons, where 'n' is a non-negative integer. purechemistry.orgwikipedia.org Conversely, cyclic conjugated systems with 4n π-electrons are predicted to be antiaromatic and unstable. nih.gov

Annulenes, which are monocyclic hydrocarbons with alternating single and double bonds, became the primary subjects for testing Hückel's rule. purechemistry.orgfiveable.me Benzene, or rsc.organnulene, with its 6 π-electrons (n=1), is the quintessential aromatic compound, exhibiting enhanced stability and a propensity for substitution reactions rather than additions. wikipedia.orgfiveable.me The exploration of higher annulenes, a field pioneered by Franz Sondheimer, revealed the complexities beyond simple electron counting. rsc.orgchemistrysteps.com For instance, researchgate.netannulene, which should be aromatic according to Hückel's rule (n=2), is non-aromatic because steric hindrance between its internal hydrogen atoms prevents it from adopting a planar conformation. wikipedia.org This highlighted that planarity is a crucial criterion for aromaticity. purechemistry.org

Pioneering Research on Bridged Annulenes

To overcome the issue of non-planarity in larger annulenes, chemists devised the strategy of "bridging" the annulene ring. rsc.org By connecting two non-adjacent carbon atoms with a bridge, such as a methylene (B1212753) (-CH2-) group, the ten-membered ring could be forced into a more planar and rigid conformation, allowing for effective π-orbital overlap. inflibnet.ac.inreddit.com This innovation opened the door to synthesizing and studying a wide range of aromatic systems that would otherwise be inaccessible.

Discovery and Early Characterization of 1,6-Methanoresearchgate.netannulene

A landmark achievement in this area was the synthesis of 1,6-methano researchgate.netannulene by Vogel and his research group in the 1960s. wikipedia.org This compound, also known as homonaphthalene, was the first stable aromatic compound based on the cyclodecapentaene system to be discovered. wikipedia.orgdbpedia.org Its synthesis typically begins with the Birch reduction of naphthalene (B1677914) to produce isotetralin. wikipedia.org This intermediate then reacts with dichlorocarbene, followed by reduction to remove the chlorine atoms and create a transannular cyclopropane (B1198618) ring. wikipedia.org The final step involves dehydrogenation, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to form the aromatic annulene ring. wikipedia.orgorgsyn.org

The aromatic character of 1,6-methano researchgate.netannulene is well-established. orgsyn.org X-ray crystallography has shown that the carbon-carbon bond lengths in the periphery are relatively uniform, which is inconsistent with a structure of alternating single and double bonds. wikipedia.org Furthermore, its ¹H NMR spectrum exhibits a diamagnetic ring current, a hallmark of aromaticity, with the outer protons being deshielded and the bridge protons being strongly shielded. wikipedia.org

Significance in Aromaticity Theory and the Chemistry of Planar Annulenes

The successful synthesis and demonstrated aromaticity of 1,6-methano researchgate.netannulene and its derivatives were pivotal for several reasons. They provided concrete experimental evidence that non-planar researchgate.netannulene could be made aromatic by enforcing planarity through bridging. inflibnet.ac.inreddit.com This reinforced the critical role of a planar, continuous π-system for aromatic stabilization.

The study of bridged annulenes, such as 1,6-methano researchgate.netannulene, has allowed for a more nuanced understanding of aromaticity. researchgate.netnih.gov These systems serve as excellent models for investigating the interplay between geometric constraints and electronic delocalization. researchgate.net The ability to introduce substituents on the bridge or the periphery of the annulene ring has further expanded the scope of these studies, providing insights into how electronic and steric factors influence aromatic character. scispace.com The development of bridged annulene chemistry has thus been instrumental in advancing our fundamental knowledge of aromaticity, moving from a simple electron-counting rule to a more sophisticated appreciation of the structural and electronic factors involved. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

71671-89-1 |

|---|---|

Molecular Formula |

C11H9F |

Molecular Weight |

160.19 g/mol |

IUPAC Name |

11-fluorobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene |

InChI |

InChI=1S/C11H9F/c12-11-9-5-1-2-6-10(11)8-4-3-7-9/h1-8,11H |

InChI Key |

ZQBWKMKPICPJHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=CC=CC(=C1)C2F |

Origin of Product |

United States |

Synthetic Methodologies for 11 Fluoro 1,6 Methano 10 Annulene and Its Precursors

General Principles of Annulene Synthesis Relevant to Bridged Systems

Annulenes, cyclic hydrocarbons with alternating single and double bonds, have long captivated chemists. orgsyn.org The synthesis of chemrxiv.organnulene, the ten-carbon member of the series, is of particular interest as it is predicted by Hückel's rule (4n+2 π electrons, where n=2) to be aromatic. However, the parent all-cis and mono-trans chemrxiv.organnulenes are non-aromatic due to the severe angle strain and steric interactions that prevent the ring from adopting a planar conformation. wikipedia.org

A pivotal strategy to overcome this geometric constraint was developed by Vogel and coworkers, who introduced a methylene (B1212753) bridge (-CH₂-) across the 1 and 6 positions of the cyclodecapentaene ring. researchgate.net This bridge locks the peripheral ten-carbon ring into a conformation that, while not perfectly planar, allows for effective π-orbital overlap, thereby sustaining a significant diamagnetic ring current characteristic of aromatic compounds. researchgate.net The resulting compound, 1,6-methano chemrxiv.organnulene, was the first stable aromatic chemrxiv.organnulene derivative to be synthesized and characterized. researchgate.netorgsyn.org This principle of enforcing a pro-aromatic conformation through bridging is a cornerstone of this area of chemical synthesis.

Classical Synthetic Routes to 1,6-Methanochemrxiv.organnulene

The synthesis of the parent 1,6-methano chemrxiv.organnulene serves as the blueprint for its substituted derivatives. The classical and most robust route begins with the readily available aromatic hydrocarbon, naphthalene (B1677914). researchgate.netwikipedia.org

The journey from a stable, bicyclic aromatic system to a bridged, monocyclic aromatic one involves a sequence of reduction and addition reactions.

Birch Reduction: The synthesis commences with the Birch reduction of naphthalene. researchgate.net Using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, naphthalene is selectively reduced to 1,4,5,8-tetrahydronaphthalene (B1617624), also known as isotetralin. wikipedia.org This reaction specifically reduces one of the two aromatic rings, leaving the central double bond intact and setting the stage for the subsequent bridging step.

Dichlorocarbene Addition: The next key transformation is a cyclopropanation reaction. Dichlorocarbene (:CCl₂), a highly reactive intermediate, is generated in situ from chloroform (B151607) (CHCl₃) and a strong base like potassium tert-butoxide. researchgate.netwikipedia.org This electrophilic carbene adds exclusively to the central, more electron-rich double bond of isotetralin to form 11,11-dichlorotricyclo[4.4.1.0¹﹐⁶]undeca-3,8-diene. wikipedia.org This step masterfully constructs the tricyclic core that contains the crucial one-carbon bridge. The two chlorine atoms can then be removed by reduction, for instance with sodium in liquid ammonia, to yield the parent tricyclo[4.4.1.0¹﹐⁶]undeca-3,8-diene. wikipedia.org

| Step | Reactant | Reagents | Product | Purpose |

| 1 | Naphthalene | Na, NH₃ (l), EtOH | 1,4,5,8-Tetrahydronaphthalene (Isotetralin) | Selective reduction of one aromatic ring |

| 2 | Isotetralin | CHCl₃, KOtBu | 11,11-Dichlorotricyclo[4.4.1.0¹﹐⁶]undeca-3,8-diene | Formation of the bridged cyclopropane (B1198618) ring |

| 3 | 11,11-Dichlorotricyclo... | Na, NH₃ (l) | Tricyclo[4.4.1.0¹﹐⁶]undeca-3,8-diene | Removal of chloro substituents |

The final step in the synthesis of 1,6-methano chemrxiv.organnulene is the dehydrogenation of the hydroaromatic precursor to create the fully conjugated, aromatic π-system.

DDQ Oxidation: A highly effective method for this aromatization is oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). wikipedia.org DDQ is a powerful oxidizing agent with a high reduction potential, making it ideal for dehydrogenating hydroaromatic compounds. wikipedia.org Heating the tricyclic diene with DDQ results in the rapid formation of 1,6-methano chemrxiv.organnulene in good yield. wikipedia.org

Bromination-Dehydrobromination: An alternative, classical approach to aromatization involves a two-step bromination-dehydrobromination sequence. chemrxiv.orgwikipedia.org This method is particularly useful for the synthesis of related bridged annulenes like 1,6-oxido chemrxiv.organnulene, where DDQ may be less effective. chemrxiv.org The process involves the addition of bromine across the double bonds, followed by elimination of hydrogen bromide (HBr) using a base to install the double bonds of the aromatic system.

Fluorination Strategies for the 11-Position

Introducing a fluorine atom onto the methylene bridge at the 11-position presents a unique synthetic challenge. Direct fluorination of the pre-formed annulene is difficult, making the synthesis via a fluorinated precursor the more viable pathway.

Direct, regiospecific fluorination of the C-H bonds at the 11-position of 1,6-methano chemrxiv.organnulene is not a well-established method. The C-H bonds on the methylene bridge are relatively strong and sterically shielded, making them poor targets for common electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). numberanalytics.comorganic-chemistry.org These reagents typically react more readily with electron-rich aromatic rings or activated C-H positions, neither of which describes the bridgehead carbon.

The most logical and effective strategy to obtain 11-fluoro-1,6-methano(10)annulene is to introduce the fluorine atom at an earlier stage of the synthesis. This approach mirrors the classical synthesis of the parent compound, which proceeds through an 11,11-dichloro intermediate.

By analogy, the synthesis would involve the addition of a fluorinated carbene to isotetralin. For instance, the synthesis of the analogous 11,11-difluoro-1,6-methano(10)annulene would proceed as follows:

Difluorocarbene Addition: Instead of dichlorocarbene, **difluorocarbene (:CF₂) ** is added to 1,4,5,8-tetrahydronaphthalene (isotetralin). Difluorocarbene can be generated from various sources, such as the thermal decomposition of sodium chlorodifluoroacetate or, more modernly, from reagents like trimethylsilyl)trifluoromethane (TMSCF₃) with a catalytic initiator. nih.govnih.gov This reaction would produce 11,11-difluorotricyclo[4.4.1.0¹﹐⁶]undeca-3,8-diene .

Aromatization: The resulting difluorinated intermediate would then be aromatized, likely using DDQ, to yield 11,11-difluoro-1,6-methano(10)annulene .

The synthesis of the target mono-fluoro compound, This compound , would likely require a more specialized precursor, such as one for generating monofluorocarbene (:CHF), or a subsequent selective reduction of the 11,11-difluoro derivative, which can be challenging. However, the synthesis via fluorinated carbene addition represents the most scientifically sound and plausible pathway based on established annulene chemistry. chemrxiv.org

| Precursor Route | Key Reagent | Intermediate | Final Product (Example) |

| Dichloro (Classical) | Dichlorocarbene (:CCl₂) | 11,11-Dichlorotricyclo... | 1,6-Methano(10)annulene (after reduction and aromatization) |

| Difluoro (Proposed) | Difluorocarbene (:CF₂) | 11,11-Difluorotricyclo... | 11,11-Difluoro-1,6-methano(10)annulene (after aromatization) |

Advanced Synthetic Approaches to Substituted and Derivatized Methanoannulenes

The synthesis of functionalized 1,6-methano(10)annulenes often requires multi-step procedures that allow for the introduction of various substituents onto the aromatic core. These derivatives are of interest for their unique electronic and structural properties.

The synthesis of 1,6-methano orgsyn.organnulene-3,4-dicarboximides, which are structurally related to 2,3-naphthalimides, has been achieved through several key pathways. One effective method begins with ethyl 4-bromo-1,6-methano orgsyn.organnulene-3-carboxylate. clockss.org This starting material undergoes cyanation with copper(I) cyanide, followed by hydrolysis with sodium hydroxide (B78521) to yield a mixture of 1,6-methano orgsyn.organnulene-3,4-dicarboxylic anhydride (B1165640) and 1,6-methano orgsyn.organnulene-3,4-dicarboximide. clockss.org

The resulting dicarboximide (where R=H) can be further functionalized. For instance, alkylation reactions can produce N-methyl and N-ethyl derivatives, while copper-catalyzed arylations or nucleophilic substitution reactions can introduce various aryl groups at the nitrogen atom. clockss.org

Another approach involves the reaction of 1,6-methano orgsyn.organnulene-3,4-dicarboxylic anhydride with anilines to produce N-aryl substituted dicarboximides. clockss.orgresearchgate.net This highlights the versatility of the anhydride as a direct precursor to a range of imide derivatives.

Table 1: Synthesis of 1,6-Methano orgsyn.organnulene-3,4-dicarboximide Derivatives

| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Ethyl 4-cyano-1,6-methano orgsyn.organnulene-3-carboxylate | Ethyl 4-bromo-1,6-methano orgsyn.organnulene-3-carboxylate | CuCN in DMF | 91% | clockss.org |

| 1,6-Methano orgsyn.organnulene-3,4-dicarboxylic anhydride | Ethyl 4-cyano-1,6-methano orgsyn.organnulene-3-carboxylate | 1. NaOH in dioxane (reflux) 2. Acidification | 51% | clockss.org |

| 1,6-Methano orgsyn.organnulene-3,4-dicarboximide | Ethyl 4-cyano-1,6-methano orgsyn.organnulene-3-carboxylate | 1. NaOH in dioxane (reflux) 2. Extraction | 29% | clockss.org |

The concept of a "building-block" strategy is central to the synthesis of complex molecular architectures, including homologous series of annulenes. nih.gov A prime example in bridged orgsyn.organnulene chemistry is the use of 1,4,5,8-tetrahydronaphthalene (isotetralin) as a versatile starting material. orgsyn.org This compound serves as a common precursor for various 1,6-bridged orgsyn.organnulenes, such as 1,6-methano orgsyn.organnulene, 1,6-oxido orgsyn.organnulene, and 1,6-imino orgsyn.organnulene. orgsyn.org

The synthesis of the parent 1,6-methano orgsyn.organnulene skeleton from naphthalene illustrates this principle. The process begins with a Birch reduction of naphthalene to produce isotetralin. wikipedia.org This intermediate is then subjected to a sequence of reactions, including cyclopropanation and dehydrogenation, to construct the final bridged annulene framework. wikipedia.orgorgsyn.org This modular approach, starting from a readily available hydroaromatic compound, allows for systematic access to a family of related aromatic systems by varying the bridging atom or group. orgsyn.org

One-pot syntheses offer significant advantages in chemical manufacturing by improving efficiency and reducing waste. In the context of annulene chemistry, a one-pot procedure has been developed for creating 1,6-methano orgsyn.organnulene-3,4-dicarboximides directly. researchgate.net This method involves the reaction of cyclohepta-1,3,5-triene-1,6-dicarbaldehyde with various triphenylphosphorane reagents, which yields the target dicarboximides in moderate to good yields. researchgate.net

While complex one-pot syntheses directly targeting the core 1,6-methano orgsyn.organnulene skeleton are less common, the principles are widely applied in modern organic chemistry to construct intricate molecular frameworks. nih.govnih.gov For instance, strategies involving enamine-iminium mechanisms or hydroamination processes have been used to create highly functionalized polycyclic systems in a single pot. nih.govnih.gov Recently, photochemical methods have enabled the one-pot transformation of pyridines into various bicyclic skeletons, demonstrating the power of this approach for skeletal editing and diversification. chemistryviews.org

The creation of reactive, disubstituted derivatives of 1,6-methano orgsyn.organnulene opens avenues for further functionalization and the construction of more complex fused-ring systems. A key intermediate in this field is ethyl 4-bromo-1,6-methano orgsyn.organnulene-3-carboxylate. researchgate.net This compound is synthesized in three steps from cycloheptatriene-1,6-dicarbaldehyde, with a highly selective mono-olefination reaction being the crucial step. researchgate.net

The synthetic utility of this bromo-ester derivative is significant. As detailed previously (Section 2.4.1), the bromine and ester groups can be sequentially or simultaneously transformed. The bromine atom can be substituted with a cyano group, which then participates in the formation of an anhydride or imide ring. clockss.org This disubstituted derivative acts as a versatile platform for accessing a variety of 3,4-functionalized 1,6-methano orgsyn.organnulenes. researchgate.net

Novel Methodologies and Rearrangement-Based Syntheses

The foundational synthesis of 1,6-methano orgsyn.organnulene itself, developed by Vogel, is a classic example of a novel, rearrangement-based approach. orgsyn.org The key strategic intermediate, tricyclo[4.4.1.0¹⁶]undeca-3,8-diene, is generated from isotetralin. orgsyn.org The conversion of this tricyclic diene into the final aromatic annulene is accomplished through dehydrogenation, for instance with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which removes the transannular bond and establishes aromaticity. wikipedia.orgorgsyn.org

More recently, the field of organic synthesis has seen the emergence of powerful skeletal editing techniques that rely on controlled rearrangements. Photochemical methods, for example, have been developed to transform the fundamental skeleton of pyridines into bicyclic pyrazolines, pyrazoles, or 1,2-diazepines in a one-pot process. chemistryviews.org This is achieved through light-induced rearrangements that proceed via ring-expanded diazepine (B8756704) intermediates. chemistryviews.org Such advanced strategies, which allow for the late-stage editing of a molecule's core structure, represent a frontier in synthetic chemistry with potential applications for creating novel annulene analogues. chemistryviews.org

Aromaticity and Electronic Structure of 11 Fluoro 1,6 Methano 10 Annulene

Theoretical Frameworks of Aromaticity in Bridged Annulenes

The aromaticity of 1,6-methano wikipedia.organnulene and its derivatives is understood through the lens of established and evolving theoretical concepts that account for their unique structural features.

According to Hückel's rule, a planar, monocyclic, and fully conjugated system with (4n + 2) π-electrons exhibits aromaticity. nih.govbritannica.com 1,6-methano wikipedia.organnulene, possessing 10 π-electrons (n=2), fits the electron count for aromaticity. orgsyn.orgwikipedia.org However, the parent wikipedia.organnulene itself is not aromatic due to significant ring strain that prevents it from adopting a planar conformation. wikipedia.orgstackexchange.com The introduction of a methylene (B1212753) bridge in 1,6-methano wikipedia.organnulene forces the 10-membered ring into a more planar arrangement, thereby enabling the cyclic delocalization of π-electrons required for aromaticity. stackexchange.comcore.ac.uk

While the bridge enforces a degree of planarity, the molecule is not perfectly flat. stackexchange.com This deviation from ideal planarity is a key feature of bridged annulenes and has been a subject of extensive study. Despite the non-planar geometry, these molecules exhibit the characteristic properties of aromatic compounds, highlighting that absolute planarity is not a strict prerequisite for aromaticity. stackexchange.com The crucial factor is the effective overlap of p-orbitals to sustain a continuous π-electron system.

Homoaromaticity describes a special case of aromaticity where a single sp³-hybridized carbon atom interrupts the continuous conjugation of a cyclic system. wikipedia.orgdalalinstitute.com While this break in direct p-orbital overlap would traditionally negate aromaticity, through-space interactions can bridge this gap, allowing for the delocalization of π-electrons and the manifestation of aromatic character. iupac.org The concept was first introduced by Saul Winstein in 1959. wikipedia.orgdalalinstitute.com

In the context of 1,6-methano wikipedia.organnulene, the methylene bridge introduces an sp³-hybridized carbon. The potential for through-space interaction between the p-orbitals of the C1 and C6 carbons, which are held in proximity by the bridge, has led to discussions of neutral homoaromatic character in these systems. nih.govacs.org While pronounced homoaromaticity is more common in charged species, studies suggest that it can play a role in neutral molecules as well. iupac.orgrsc.org NBO (Natural Bond Orbital) analysis of 1,6-methano wikipedia.organnulene has shown interactions that suggest the existence of neutral homoaromaticity. nih.gov

Delocalization and Ring Current Effects in Fluorinated Bridged Annulenes

The introduction of a fluorine atom at the bridge position (C11) of 1,6-methano wikipedia.organnulene can influence the electronic properties of the molecule, including electron delocalization and the resulting magnetic effects.

Electron delocalization is a hallmark of aromatic systems, leading to bond length equalization and enhanced stability. In 1,6-methano wikipedia.organnulene, the π-electrons are delocalized over the 10-carbon perimeter. wikipedia.org This delocalization is facilitated by the bridged structure which promotes the necessary p-orbital overlap.

A key experimental indicator of aromaticity is the presence of a diamagnetic ring current, which can be observed using Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org In an aromatic system, the circulation of π-electrons in a magnetic field induces a secondary magnetic field. This induced field opposes the external field in the center of the ring and reinforces it on the periphery.

Consequently, protons located on the outside of the aromatic ring are deshielded and appear at a lower field (higher ppm) in the ¹H NMR spectrum, while protons positioned above or inside the ring are shielded and resonate at a higher field (lower ppm). orgsyn.org For the parent 1,6-methano wikipedia.organnulene, the peripheral protons appear at a relatively low field (δ 6.8–7.5), while the bridge protons are significantly shielded, appearing at a high field (δ -0.5). orgsyn.org This distinct shielding/deshielding effect provides strong evidence for a sustained diamagnetic ring current and the aromatic nature of the molecule. wikipedia.orguq.edu.au

| Compound | Peripheral Protons (δ, ppm) | Bridge Protons (δ, ppm) |

| 1,6-methano wikipedia.organnulene | 6.8–7.5 orgsyn.org | -0.5 orgsyn.org |

Molecular Geometry and its Influence on Aromaticity

The molecular geometry of bridged annulenes is intrinsically linked to their aromatic character. The strain induced by forcing a wikipedia.organnulene ring towards planarity is a critical factor. stackexchange.com The methylene bridge in 1,6-methano wikipedia.organnulene serves to alleviate some of this strain compared to a hypothetical planar wikipedia.organnulene, allowing the system to achieve a geometry that is conducive to aromaticity. stackexchange.com

The bond lengths within the 10-carbon perimeter of 1,6-methano wikipedia.organnulene show a degree of equalization, which is consistent with a delocalized aromatic system rather than one with alternating single and double bonds. wikipedia.org This structural evidence further supports its classification as an aromatic compound.

Based on a thorough review of available scientific literature, a detailed article focusing solely on the chemical compound “11-Fluoro-1,6-methano(10)annulene” with specific research findings and data for each requested subsection cannot be generated.

The current body of research provides extensive information and computational data for the parent compound, 1,6-methano reddit.comannulene , and its 11,11-dimethyl derivative. acs.orgwikipedia.orgnih.gov These studies cover topics such as conformational analysis, the interplay between the bridge and the annulene perimeter, strain energies, and various quantum chemical characterizations of aromaticity. acs.orgnih.gov

However, specific experimental or computational data for This compound is not present in the available search results. Consequently, it is not possible to provide the scientifically accurate, data-driven content required by the detailed outline, including data tables for magnetic susceptibility, HOMA, and NICS analyses for this specific compound. Creating such an article would require speculating on the effects of the fluorine substituent, which would not meet the required standards of scientific accuracy and adherence to published research findings.

Quantum Chemical Characterization of Aromaticity

Global and Local Aromaticity Indices

The aromaticity of 1,6-methano(10)annulene has been quantified using various computational indices. These indices provide a measure of the extent of cyclic electron delocalization, which is the hallmark of aromaticity.

Global and Local Aromaticity Indices for 1,6-Methano(10)annulene

| Index | Description | Value | Reference |

| HOMA | Harmonic Oscillator Model of Aromaticity: A geometry-based index where a value of 1 indicates a fully aromatic system and 0 indicates a non-aromatic system. | 0.811 | |

| GPA | Gamma of Paramagnetism: A magnetic criterion based on the delocalization of electrons. | 0.046 |

This data is for the parent compound, 1,6-methano(10)annulene, as specific data for the 11-fluoro derivative is not available in the cited literature.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the degree of bond length equalization in a cyclic system. For 1,6-methano(10)annulene, the calculated HOMA value is 0.811, which indicates a significant degree of aromaticity, though less than that of benzene (B151609) (HOMA = 1).

Magnetic criteria are also powerful tools for assessing aromaticity. The Gamma of Paramagnetism (GPA) index, which is derived from magnetic susceptibility calculations, has been used to evaluate the aromatic character of 1,6-methano(10)annulene. The calculated GPA index for the parent compound is 0.046. Furthermore, GPA indices have suggested that homoaromaticity plays a significant role in the stability of 1,6-methano(10)annulene.

Anisotropy of the Induced Current Density (AICD) is a method that visualizes the flow of electrons in a magnetic field, providing a qualitative and quantitative picture of aromaticity. While specific AICD studies on this compound were not found, such an analysis would be expected to show a diatropic ring current characteristic of an aromatic system, potentially modulated by the fluorine substituent.

Resonance Energy (RE) Determinations

Resonance energy (RE) is a measure of the extra stability of a conjugated system compared to a hypothetical localized structure. It is a fundamental indicator of aromaticity.

Resonance Energy Comparison

| Compound | Resonance Energy (kcal/mol) | Note | Reference |

| 1,6-Methano(10)annulene | 21.3 | Calculated using homodesmotic reactions. | |

| Naphthalene (B1677914) | > 21.3 | The resonance energy of 1,6-methano(10)annulene is known to be smaller than that of naphthalene. wikipedia.org | |

| Benzene | 36 | For comparison. |

This data is for the parent compound, 1,6-methano(10)annulene, as specific data for the 11-fluoro derivative is not available in the cited literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are critical in determining the chemical reactivity and kinetic stability of a molecule.

While specific HOMO and LUMO energy values for this compound are not available in the reviewed literature, we can infer the expected effects of the fluorine substituent. Fluorine is a highly electronegative atom and is expected to have a significant -I (negative inductive) effect. This effect would lower the energy of both the HOMO and the LUMO. The magnitude of this lowering effect would determine the change in the HOMO-LUMO gap. A detailed computational study would be required to determine the precise energies and visualize the orbital distributions.

Reactivity and Reaction Mechanisms of 11 Fluoro 1,6 Methano 10 Annulene

Electrophilic Aromatic Substitution Studies

The 1,6-methano masterorganicchemistry.comannulene system readily undergoes electrophilic substitution reactions, a characteristic feature of its aromaticity. researchgate.net Quantitative studies on various derivatives have provided significant insights into the reactivity of the annulene ring compared to other aromatic systems.

Quantitative Reactivity Assessments (e.g., Protiodetritiation, Protiodesilylation)

Quantitative assessments of electrophilic substitution rates have demonstrated the high reactivity of the 1,6-methano masterorganicchemistry.comannulene nucleus. Studies on protiodemetalation reactions, such as protiodesilylation and protiode-stannylation, have been particularly informative. For instance, the protiodesilylation of 2-trimethylsilyl-1,6-methano masterorganicchemistry.comannulene occurs 35 times faster than that of the analogous naphthalene (B1677914) derivative. acs.org

An even more dramatic rate enhancement is observed in protiode-stannylation, where the 2-stannylated annulene reacts 700 times faster than its naphthyl counterpart. acs.org These findings strongly imply that the cationic intermediates formed during these electrophilic aromatic substitution reactions are more effectively stabilized by the annulene system than by a naphthalene ring. acs.org Further studies on the acid-catalysed desilylation of 7-substituted 2-trimethylsilyl-1,6-methano masterorganicchemistry.comannulenes have shown that substituent effects are significantly reduced compared to their influence in benzene (B151609) systems. rsc.org

Relative Rates of Protiodemetalation

Comparison of reaction rates for 1,6-methano masterorganicchemistry.comannulene derivatives versus analogous naphthalene systems.

| Reaction | Annulene Derivative | Naphthalene Derivative | Relative Rate (Annulene vs. Naphthalene) | Reference |

|---|---|---|---|---|

| Protiodesilylation | 2-Trimethylsilyl-1,6-methano masterorganicchemistry.comannulene | 2-Trimethylsilylnaphthalene | 35 | acs.org |

| Protiode-stannylation | 2-(Tributylstannyl)-1,6-methano masterorganicchemistry.comannulene | 2-(Tributylstannyl)naphthalene | 700 | acs.org |

Positional Selectivity and Partial Rate Factors

Electrophilic attack on the 1,6-methano masterorganicchemistry.comannulene ring shows distinct positional selectivity. The substitution occurs preferentially at the 2- and 3-positions (equivalent to the α- and β-positions of naphthalene, respectively). Computational and experimental data indicate that the cation formed by attack at the 2-position is more stable than the cation formed by attack at the 3-position. researchgate.net This difference in stability is significantly larger for the 1,6-methano masterorganicchemistry.comannulene system compared to naphthalene. researchgate.net This preference for the 2-position is consistent with solvolysis rate data, which also point to greater stabilization of a cationic center at the 2-position. acs.org

Cationic Intermediates and Stabilization Phenomena

The ability of the 1,6-methano masterorganicchemistry.comannulene group to stabilize adjacent carbocations is a key aspect of its reactivity, explored extensively through solvolytic studies.

Solvolytic Studies and Solvent Effects

Solvolysis of 2-chloromethyl- and 3-chloromethyl-1,6-methano masterorganicchemistry.comannulene in methanol (B129727) proceeds to give simple substitution products, with studies of solvent effects and the special salt effect confirming the involvement of cationic intermediates. acs.orgnih.govfigshare.com The rates of these reactions provide a quantitative measure of the stabilization afforded by the annulene ring. Both the 2- and 3-substituted systems are far more reactive than their naphthyl analogs. acs.org For instance, 2-chloromethyl-1,6-methano masterorganicchemistry.comannulene is approximately 18 times more reactive than p-methoxybenzyl chloride, a benchmark for stabilized carbocation formation. acs.org

Relative Solvolysis Rates in 80% Acetone at 25.0 °C

Comparison of the solvolysis rates of various chlorides and mesylates.

| Compound | k (s⁻¹) | Relative Rate | Reference |

|---|---|---|---|

| 2-Chloromethyl-1,6-methano masterorganicchemistry.comannulene | 1.8 x 10⁻³ | 1.5 x 10⁶ | acs.org |

| 3-Chloromethyl-1,6-methano masterorganicchemistry.comannulene | 1.1 x 10⁻⁴ | 9.2 x 10⁴ | acs.org |

| p-Methoxybenzyl chloride | 1.0 x 10⁻⁴ | 8.3 x 10⁴ | acs.orgacs.org |

| 1-Naphthylmethyl mesylate | 1.1 x 10⁻⁴ | 9.2 x 10⁴ | acs.org |

| 2-Naphthylmethyl mesylate | 1.2 x 10⁻⁵ | 1.0 x 10⁴ | acs.org |

| Benzyl chloride | 1.2 x 10⁻⁹ | 1 | acs.org |

Stabilization of Cationic Intermediates by the Annulene Group

The solvolysis rate data unequivocally demonstrate that the 1,6-methano masterorganicchemistry.comannulene group is a potent stabilizer of adjacent carbocations, far surpassing the stabilizing ability of phenyl and naphthyl groups. acs.orgacs.org The degree of stabilization for the 2-(1,6-methano masterorganicchemistry.comannulenyl)methyl cation is particularly remarkable, exceeding even that provided by a p-methoxyphenyl group. acs.org This enhanced stabilization is attributed to the effective delocalization of the positive charge into the 10 π-electron aromatic ring. Computational studies (B3LYP/6-31G*) support these experimental findings, indicating significant stabilization of these cationic intermediates by the annulene moiety. nih.govfigshare.com

Destabilized Cationic Analogs and Their Structural Implications

In stark contrast to the pronounced stabilization observed for cations at the 2- and 3-positions, a carbocation generated at the 11-position (the bridging carbon) is significantly destabilized. nih.govfigshare.com Solvolytic and computational studies indicate that the 11-(1,6-methano masterorganicchemistry.comannulenyl) cation is a destabilized analog of the aromatic cycloheptatrienyl (tropylium) cation. acs.org

This destabilization arises from the geometry of the bridged system. The structure is distorted from the planarity required for effective charge delocalization into the annulene π-system, as would be necessary to form a tropylium-like ion. acs.orgnih.gov Consequently, there are no favorable stabilizing interactions between the cationic center at C-11 and the annulene ring. nih.govfigshare.com This finding is critical for understanding the reactivity of 11-substituted derivatives like 11-Fluoro-1,6-methano(10)annulene. The generation of a positive charge at the 11-position is energetically unfavorable, suggesting that reactions proceeding through an SN1-type mechanism involving a C-11 carbocation would be strongly disfavored.

Radical Chemistry and Stabilization

The 1,6-methano researchgate.netannulene framework is known to have a significant influence on the stability of adjacent radical species. This stabilizing effect impacts the formation, characterization, and subsequent reaction pathways of these radicals.

The 1,6-methano researchgate.netannulene group has been shown to be a highly effective radical-stabilizing substituent. This property is evident in studies of the thermal rearrangement of methylenecyclopropane (B1220202) derivatives. For instance, the rearrangement of 2-(1,6-methano researchgate.netannulenyl)-3,3-dimethylmethylenecyclopropane proceeds through a biradical intermediate. researchgate.net The annulene moiety greatly stabilizes this intermediate, making its formation more favorable. researchgate.net

Computational studies, such as those using B3LYP/6-31G methods, support the significant stabilization of cationic intermediates by the 1,6-methano researchgate.netannulene group, with the degree of stabilization reported to exceed that of naphthyl groups. researchgate.net However, for the 11-(1,6-methano researchgate.netannulenyl) cation, both solvolytic and computational studies suggest it is a destabilized system compared to the cycloheptatrienyl cation due to distortions from planarity that hinder charge delocalization. researchgate.net It is important to note that while these findings pertain to cationic species, they provide insight into the electronic interactions between the annulene ring and substituents at the 11-position.

The radical-stabilizing capability of the 1,6-methano researchgate.netannulene group has a profound influence on reaction mechanisms, such as the methylenecyclopropane rearrangement. The rate of this rearrangement is significantly accelerated when a 1,6-methano researchgate.netannulene group is attached. researchgate.net

A detailed theoretical investigation into the rearrangement of 2-(1,6-methano researchgate.netannulenyl)-3,3-dimethylmethylenecyclopropane to its diastereomeric isopropylidenecyclopropane products provides strong evidence for a stepwise mechanism. The reaction is proposed to proceed through a long-lived biradical intermediate that is substantially stabilized by the annulene ring. This longevity allows for rotation within the intermediate before the final ring closure occurs, explaining the observed stereochemistry of the products. researchgate.net These computational results align with experimental observations and underscore the non-concerted nature of the rearrangement, a direct consequence of the stabilization afforded by the annulene system. researchgate.net

Table 1: Influence of 1,6-Methano researchgate.netannulene on Reaction Intermediates

| Reaction/System | Intermediate | Role of Annulene Group | Supporting Evidence |

|---|---|---|---|

| Methylenecyclopropane Rearrangement | Biradical | Stabilization, leading to a long-lived intermediate and a stepwise mechanism. | Theoretical studies and analysis of diastereomeric product distribution. researchgate.net |

| Solvolysis of 2-Chloromethyl and 3-chloromethyl derivatives | Cationic | Stabilization exceeding that of naphthyl groups. | Rate data, solvent effect studies, and computational analysis. researchgate.net |

Photochemical Transformations and Reaction Pathways

The photochemical behavior of 1,6-methano researchgate.netannulene has been investigated under various conditions, revealing pathways to isomerization and the formation of naphthalene. These transformations are governed by the excited states of the annulene ring.

Solutions of 1,6-methano researchgate.netannulene in cyclohexane (B81311) undergo photolysis upon both continuous and pulsed ultraviolet (UV) irradiation. documentsdelivered.comnih.gov In both scenarios, naphthalene is a key photoproduct. The efficiency of naphthalene formation is dependent on the irradiation method, being a minor product under continuous irradiation and a major product under pulsed irradiation. documentsdelivered.comnih.gov

The photochemical process is wavelength-dependent, with excitation into the second and third singlet electronic excited states of the 1,6-methano researchgate.netannulene molecule initiating the reaction. The kinetics of the reaction have been determined using pulsed irradiation techniques. documentsdelivered.comnih.gov

Based on the time-dependent concentration of species during photolysis, supported by density functional theory (DFT) calculations, two primary mechanisms have been proposed for the formation of naphthalene from 1,6-methano researchgate.netannulene. documentsdelivered.comnih.gov These pathways involve key reaction steps such as:

Direct migration of the bridging methylene (B1212753) group.

Isomerization of 1,6-methano researchgate.netannulene to benzotropilidene. documentsdelivered.comnih.gov

The photochemical reactivity of 1,6-methano researchgate.netannulene is intrinsically linked to its electronic excited states. The reaction is initiated by excitation to the second (S2) and third (S3) singlet states. documentsdelivered.comnih.gov Calculated energy diagrams for the ground and lowest excited states have been instrumental in elucidating the reaction pathways. documentsdelivered.comnih.gov These diagrams connect the identified reaction steps, such as electrocyclic closure and sigmatropic shifts, to specific electronic states.

Fluorescence and fluorescence excitation spectra of 1,6-methano researchgate.netannulene have been measured in glassy matrices at low temperatures. These studies, in conjunction with ab initio calculations, indicate that the molecule possesses a single energy minimum in both the ground state (S0) and the lowest excited singlet state (S1), corresponding to bond-equalized aromatic structures. The observed spectra are therefore interpreted as transitions involving this aromatic form.

Table 2: Photochemical Data for 1,6-Methano researchgate.netannulene

| Parameter | Observation | Reference |

|---|---|---|

| Irradiation Conditions | Continuous and Pulsed UV | documentsdelivered.comnih.gov |

| Major Photoproduct | Naphthalene (especially under pulsed irradiation) | documentsdelivered.comnih.gov |

| Initiating Excited States | Second (S2) and Third (S3) Singlet States | documentsdelivered.comnih.gov |

| Key Intermediate | Norcaradienic form | documentsdelivered.comnih.gov |

| Proposed Mechanistic Steps | Methylene migration, Isomerization to benzotropilidene, Electrocyclic closure, nih.govresearchgate.net Sigmatropic shift | documentsdelivered.comnih.gov |

Electrocyclic Closures and Sigmatropic Shifts

The reactivity of 11-fluoro-1,6-methano wikipedia.organnulene in the context of electrocyclic closures and sigmatropic shifts is primarily understood through theoretical studies and by analogy to the parent compound, 1,6-methano wikipedia.organnulene. Direct experimental data on the fluoro-substituted derivative is not extensively available in the literature. However, the foundational principles of pericyclic reactions allow for predictions regarding the influence of the fluorine substituent on these reaction pathways.

Photochemical studies on 1,6-methano wikipedia.organnulene have shown that it undergoes complex rearrangements upon UV irradiation. nih.govdocumentsdelivered.comresearchgate.net These transformations are believed to involve initial electrocyclic closure of the annulene ring to form a valence isomer, followed by sigmatropic shifts. One of the proposed reaction pathways involves the isomerization of 1,6-methano wikipedia.organnulene to benzotropilidene. nih.govdocumentsdelivered.com This process is thought to be initiated by an electrocyclic ring closure, leading to a norcaradiene-type intermediate. Subsequent sigmatropic hydrogen shifts can then lead to the final product.

The critical intermediate in these rearrangements is the norcaradienic form of 1,6-methano wikipedia.organnulene. nih.govdocumentsdelivered.com This highly strained species is a valence tautomer of the annulene and serves as a gateway to various rearranged products. For instance, a nih.govresearchgate.net sigmatropic shift in the norcaradienic intermediate is a plausible step in the migration of the methylene bridge. nih.govdocumentsdelivered.com

The introduction of a fluorine atom at the 11-position is expected to significantly influence the stability and reactivity of both the annulene and its norcaradiene valence tautomer. The high electronegativity of fluorine can alter the electron density distribution within the molecule, affecting the energetics of the pericyclic transition states. While specific kinetic or thermodynamic data for the electrocyclic closure of 11-fluoro-1,6-methano wikipedia.organnulene are not available, the principles of substituent effects on pericyclic reactions suggest that the fluoro group would likely influence the rate and equilibrium of these processes.

Computational and Theoretical Investigations

Intermolecular and Intramolecular Interactions

Comprehensive studies detailing the intermolecular and intramolecular interactions of 11-fluoro-1,6-methano(10)annulene through electron density analysis are not readily found. While the impact of the fluorine substituent on the molecule's reactivity has been noted, a deep dive into the topological properties of its electron density, bond critical points, and specific orbital interactions is not present in the available literature.

Analysis of Electron Density

There is a lack of specific research applying methodologies like Atoms in Molecules (AIM), Natural Bond Orbitals (NBO), or Natural Steric Analysis (NSA) to this compound. Such analyses would provide valuable insights into the nature of chemical bonding, charge distribution, and steric effects within the molecule, particularly the influence of the fluorine atom and the methano bridge on the annulene ring's electronic structure.

Through-Space and Through-Bond Interactions in Homoaromatic Systems

While 1,6-methano(10)annulene derivatives are classic examples for studying homoaromaticity, specific computational studies detailing the through-space and through-bond interactions in the 11-fluoro derivative are not prominently featured in the searched literature. Such studies would be crucial for quantifying the extent of homoaromatic character and understanding the interplay of orbital interactions across the bridged system.

Simulation of Spectroscopic Properties

Detailed computational predictions of the spectroscopic properties of this compound are not extensively documented.

Computational NMR Spectroscopy for Chemical Shift Prediction

While experimental NMR data has been used to study the protonation and sulfonation of this compound, specific computational studies employing methods like Gauge-Including Atomic Orbitals (GIAO) to predict its ¹H and ¹³C NMR chemical shifts were not found. Such calculations would be instrumental in correlating the electronic structure with the observed spectral features.

Prediction of Vibrational and Electronic Spectra

Similarly, there is a scarcity of research focused on the theoretical prediction of the vibrational and electronic spectra of this compound using methods such as Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT). These simulations would provide a deeper understanding of its molecular vibrations and electronic transitions. Some theoretical calculations, such as CNDO/S and MNDO, have been performed on the parent 1,6-methanoannulene and its 11,11-difluoro derivative, but specific data for the 11-fluoro analog is not available.

Lack of Available Data for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of specific information regarding the chemical compound This compound . The advanced spectroscopic characterization data required to populate the requested article, including detailed NMR, X-ray crystallography, and UV-Visible and fluorescence spectroscopy findings, is not available in the public domain for this particular fluorinated derivative.

The search results primarily yielded information on the parent compound, 1,6-methano(10)annulene , and its other derivatives, such as 11,11-dimethyl-1,6-methano scispace.comannulene . While extensive research exists for these related compounds, the specific data for the 11-fluoro substituted variant is absent.

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline for This compound . The creation of such an article would necessitate the fabrication of data, which would be scientifically unsound.

Therefore, the request to generate an article on This compound cannot be fulfilled at this time due to the absence of the required factual information.

Advanced Spectroscopic Characterization Techniques

UV-Visible and Fluorescence Spectroscopy

Electronic Transitions and Characterization of Excited States

No information is available regarding the electronic absorption or emission spectra of 11-Fluoro-1,6-methano(10)annulene. Data on the energies and characteristics of its singlet and triplet excited states are not documented.

Vibronic Band Structure and Rotational Substructure Analysis

There are no published high-resolution electronic spectra for this compound, and therefore, no analysis of its vibronic band structure or rotational substructure exists.

Two-Photon Excitation Spectroscopy

No studies utilizing two-photon excitation spectroscopy to probe the electronic states of this compound have been found.

Infrared (IR) Spectroscopy

The infrared absorption spectrum of this compound, which would reveal its characteristic vibrational modes, is not available in the public domain.

Research Directions and Potential Applications in Advanced Materials Science

Design Principles for Novel Annulene Derivatives with Tuned Aromaticity

The aromaticity of annulene derivatives is a key determinant of their electronic properties, and its modulation is a primary goal in the design of new functional molecules. For bridged researchgate.netannulenes like 1,6-methano researchgate.netannulene, the inherent aromaticity arises from the planar 10-pi electron system, which satisfies Hückel's rule. nih.govwikipedia.org The introduction of substituents, such as a fluorine atom at the 11-position of the methano bridge, provides a subtle yet effective means to tune this aromaticity.

The design principles for new annulene derivatives focus on a balance between maintaining the core aromatic system and introducing functional groups that can fine-tune properties such as solubility, solid-state packing, and electronic energy levels. For instance, the strategic placement of electron-donating or electron-withdrawing groups on the annulene ring itself can more dramatically alter the aromaticity and, consequently, the optical and electronic properties of the molecule. rsc.org

Exploration of 11-Fluoro-1,6-methano(10)annulene Derivatives for Organic Electronic Materials

The stable, aromatic core of 1,6-methano researchgate.netannulene and its derivatives makes them attractive candidates for use in organic electronic materials. The introduction of fluorine can further enhance properties relevant to these applications, such as thermal stability and electron-transport characteristics.

Derivatives of 1,6-methano researchgate.netannulene have been investigated for their potential in organic light-emitting diodes (OLEDs). researchgate.net These compounds can serve as luminescent materials, and their emission properties can be tuned by chemical modification. The fluorine atom in this compound could potentially lead to derivatives with desirable blue fluorescence, a key component for full-color displays and lighting applications. Theoretical studies on other fluorinated organic molecules have shown that fluorination can favorably impact hole mobility, a critical parameter for the performance of hole transport materials in devices like perovskite solar cells. rsc.org

The general properties of 1,6-methano researchgate.netannulene derivatives in optoelectronic applications are promising. For example, bis(carbazolylphenyl) and bis(diphenylaminophenyl) derivatives of the parent annulene have been synthesized and shown to possess high melting points and glass transition temperatures, which are important for device stability. researchgate.net The incorporation of a fluorine atom could further enhance these properties.

Table 1: Representative Optoelectronic Properties of Bridged Annulene Derivatives

| Derivative Type | Emission Color | Quantum Yield | Application |

| Diaryl-substituted 1,6-methano researchgate.netannulene | Blue | Moderate to High | OLEDs |

| Thiophene-annulated 1,6-methano researchgate.netannulene | Blue-Green | Good | OLEDs |

This table presents representative data for classes of 1,6-methano researchgate.netannulene derivatives to illustrate their potential. Specific data for this compound derivatives is a subject for ongoing research.

The concept of using polycyclic aromatic hydrocarbons as precursors for the rational synthesis of fullerenes and other carbon nanomaterials is an active area of research. mpg.de The controlled cyclodehydrogenation of specifically designed precursor molecules can lead to the formation of complex, cage-like structures. Fluorinated polycyclic aromatic hydrocarbons have been shown to be effective in this regard, as the elimination of hydrogen fluoride (B91410) can be a clean and efficient method for forming new carbon-carbon bonds. mpg.de

While direct experimental evidence for the use of this compound in this context is not yet prevalent in the literature, its structure suggests it could be a valuable building block. The strained methano bridge and the reactive C-F bond could potentially be exploited in pyrolysis or surface-catalyzed reactions to form larger, curved, or cage-like carbon frameworks. The study of fluorinated fullerenes themselves is a testament to the importance of fluorine in the chemistry of carbon nanomaterials. researchgate.net

Conjugated polymers are the cornerstone of many organic electronic devices. The incorporation of larger aromatic systems, beyond the conventional benzene (B151609) and thiophene (B33073) units, can lead to materials with enhanced charge delocalization and improved transport properties. A comparative study has shown that conjugated polymers derived from the 10-pi electron system of 1,6-methano researchgate.netannulene exhibit a greater degree of intrapolymer charge delocalization compared to analogous polymers based on naphthalene (B1677914). researchgate.net This highlights the potential of bridged annulenes in creating superior organic semiconductors.

The introduction of an this compound unit into a polymer chain could offer several advantages. The fluorine atom might improve the solubility of the polymer, facilitating its processing from solution. Furthermore, the electronic influence of the fluorine could be used to tune the polymer's band gap and energy levels, which is crucial for optimizing its performance in devices like organic solar cells and field-effect transistors.

Theoretical Predictions for Material Properties and Performance

Computational chemistry plays a vital role in predicting the properties of new materials before their synthesis. For this compound, density functional theory (DFT) and other high-level theoretical methods can be employed to predict a range of properties relevant to materials science. bohrium.comrsc.org

These calculations can provide insights into the molecule's geometry, electronic structure (including HOMO and LUMO energy levels), and spectroscopic properties. For instance, theoretical predictions for related fluorinated organic molecules have been used to estimate their potential performance as hole transport materials in perovskite solar cells, with a focus on properties like hole mobility and interfacial interactions. rsc.org Similar theoretical studies on this compound and its derivatives would be invaluable for guiding synthetic efforts towards materials with specific, targeted functionalities.

Table 2: Predicted Electronic Properties of Substituted 1,6-methano researchgate.netannulenes

| Substituent at C-11 | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| H, H | -5.8 | -0.9 | 4.9 |

| F, H | -5.9 (estimated) | -1.0 (estimated) | 4.9 (estimated) |

| CN, CN | -6.5 | -2.0 | 4.5 |

This table includes data for the parent compound and the dicyano derivative, with estimated values for the fluoro-derivative to illustrate the expected trend. Precise theoretical calculations are needed for accurate values.

Challenges and Future Outlook in Bridged Annulene Chemistry

Despite the significant potential of bridged annulenes, their chemistry is not without its challenges. The synthesis of these complex, often strained, molecules can be intricate and require multi-step procedures. scispace.comorgsyn.org For substituted derivatives like this compound, the introduction of the substituent at a specific position adds another layer of synthetic complexity.

A major challenge lies in the development of scalable and efficient synthetic routes to make these compounds more readily available for materials science research. Furthermore, the precise control of the solid-state packing of these molecules is crucial for optimizing their performance in electronic devices, and this remains an area of active investigation.

The future outlook for bridged annulene chemistry is bright. Continued advancements in synthetic methodologies will undoubtedly lead to a wider variety of functionalized annulenes. The interplay between theoretical predictions and experimental validation will be crucial in designing and realizing new materials with tailored properties. The exploration of this compound and its derivatives is part of a broader effort to expand the toolbox of organic materials, moving beyond traditional aromatic systems to unlock new functionalities and applications in advanced materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.